Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl-
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Overview
Description
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core structure that is partially hydrogenated and substituted with a methyl group at the 8th position. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2,3,4,4a,5,6,7,8-octahydro-8-methyl-quinoline, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method typically yields quinoline derivatives with good efficiency.
Another method involves the reduction of quinoline to its partially hydrogenated form, followed by methylation at the 8th position. This can be achieved using catalytic hydrogenation and subsequent alkylation reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve selective hydrogenation of the quinoline core. The methylation step can be carried out using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Fully hydrogenated quinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of antimalarial, antibacterial, and antiviral agents.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industry: Quinoline derivatives are utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate cellular pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a fully aromatic structure.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar hydrogenated ring structures but different functional groups.
Uniqueness
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its methyl group at the 8th position enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
52761-53-2 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
8-methyl-2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C10H17N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-9H,2-7H2,1H3 |
InChI Key |
PVWQCRRWIBBMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1=NCCC2 |
Origin of Product |
United States |
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